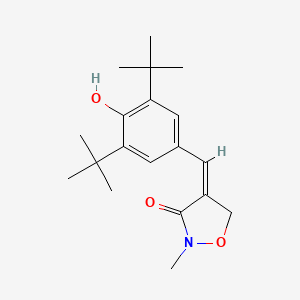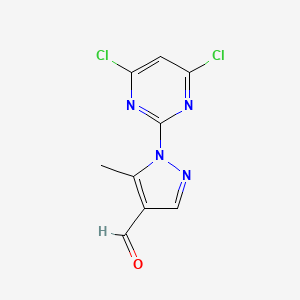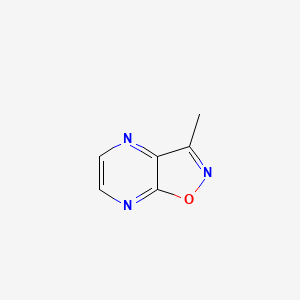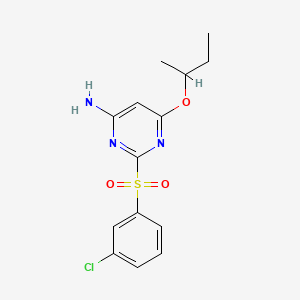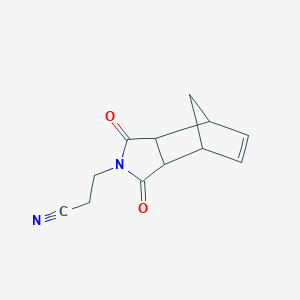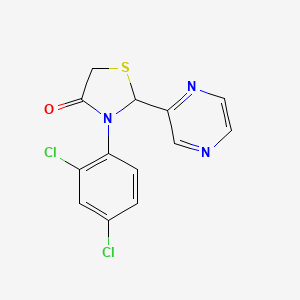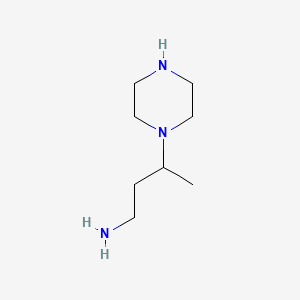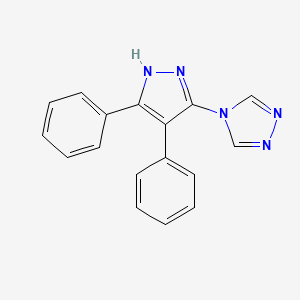
4-(4,5-Diphenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-Diphenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Diphenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the formation of the pyrazole ring followed by the construction of the triazole ring. Common starting materials might include substituted hydrazines and diketones for the pyrazole synthesis, followed by cyclization reactions to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scale-up, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(4,5-Diphenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials or as a catalyst.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(4,5-Diphenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole: can be compared with other pyrazole-triazole hybrids.
Unique Features: The specific substitution pattern and ring structure may confer unique properties, such as enhanced stability or specific biological activity.
For precise and detailed information, consulting scientific literature and databases is recommended
Propiedades
Número CAS |
62537-95-5 |
|---|---|
Fórmula molecular |
C17H13N5 |
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
4-(4,5-diphenyl-1H-pyrazol-3-yl)-1,2,4-triazole |
InChI |
InChI=1S/C17H13N5/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)20-21-17(15)22-11-18-19-12-22/h1-12H,(H,20,21) |
Clave InChI |
WFIGTOKOCFBGLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NN=C2N3C=NN=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)
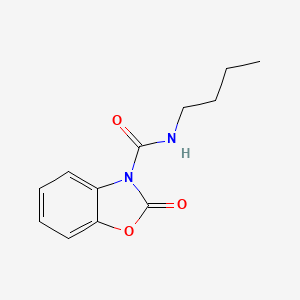
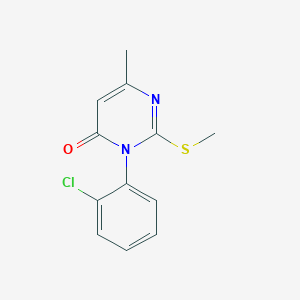
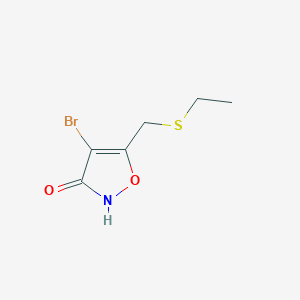
![N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide](/img/structure/B12909011.png)
